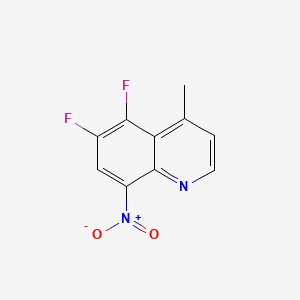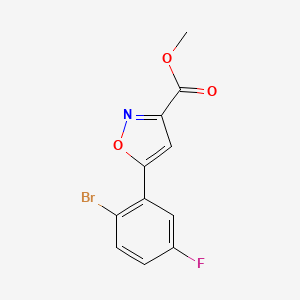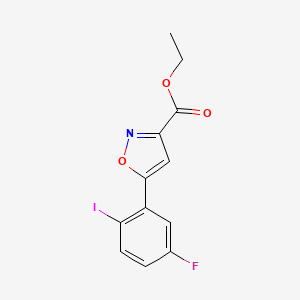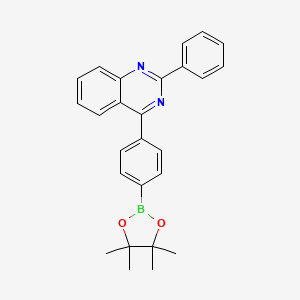![molecular formula C9H10Cl2O B13704421 1-Chloro-4-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13704421.png)
1-Chloro-4-[2-(chloromethoxy)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[2-(chloromethoxy)ethyl]benzene is an organic compound with the molecular formula C₉H₁₀Cl₂O. It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a chloromethoxyethyl group. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-4-[2-(chloromethoxy)ethyl]benzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives. One common method involves the reaction of 1-chloro-4-ethylbenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-[2-(chloromethoxy)ethyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, resulting in the formation of 1-methoxy-4-ethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include 1-hydroxy-4-[2-(hydroxymethoxy)ethyl]benzene, 1-amino-4-[2-(aminomethoxy)ethyl]benzene, and 1-thio-4-[2-(thiomethoxy)ethyl]benzene.
Oxidation: Products include 1-chloro-4-[2-(chloromethoxy)ethyl]benzoic acid and 1-chloro-4-[2-(chloromethoxy)ethyl]benzyl alcohol.
Reduction: The major product is 1-methoxy-4-ethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[2-(chloromethoxy)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[2-(chloromethoxy)ethyl]benzene involves its interaction with nucleophiles and electrophiles. The chloro groups act as leaving groups in nucleophilic substitution reactions, while the benzene ring can participate in electrophilic aromatic substitution reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro groups and the electron-donating effects of the methoxy group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-methoxybenzene: Similar structure but lacks the ethyl group.
1-Chloro-2-methoxybenzene: Similar structure but with the chloro and methoxy groups in different positions.
1-Chloro-4-ethylbenzene: Similar structure but lacks the methoxy group.
Uniqueness
1-Chloro-4-[2-(chloromethoxy)ethyl]benzene is unique due to the presence of both chloro and chloromethoxyethyl groups, which impart distinct reactivity and properties. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C9H10Cl2O |
|---|---|
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
1-chloro-4-[2-(chloromethoxy)ethyl]benzene |
InChI |
InChI=1S/C9H10Cl2O/c10-7-12-6-5-8-1-3-9(11)4-2-8/h1-4H,5-7H2 |
InChI-Schlüssel |
XEVPDEJHCHXJOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCOCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13704391.png)
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)




